Lipophilicity Differentiation
The target compound (6-chloro-5-fluoro-3-methyl-1H-indole) exhibits a computed XLogP3 of 3.1, which is +0.3 log units higher than 6-chloro-5-fluoroindole (XLogP3 = 2.8), +0.4 log units higher than 5-fluoro-3-methylindole (XLogP3 = 2.7), and -0.1 log units lower than 6-chloro-3-methylindole (XLogP3 = 3.2) [1]. This intermediate lipophilicity profile is of practical significance in CNS drug discovery, where sustained brain exposure often requires logP values in the 2.5–3.5 range; both the 5-fluoro-3-methylindole (below the band) and the 6-chloro-3-methylindole (at the upper edge) deviate from the optimal window more than the target compound [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 6-chloro-5-fluoroindole (XLogP3 = 2.8); 5-fluoro-3-methylindole (XLogP3 = 2.7); 6-chloro-3-methylindole (XLogP3 = 3.2) |
| Quantified Difference | ΔXLogP3 = +0.3, +0.4, and -0.1 vs. respective comparators |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem 2025.04.14 release |
Why This Matters
Even a 0.3–0.4 log unit shift in lipophilicity can change a compound's logBB (brain-to-blood ratio) by 0.2–0.3 log units, affecting whether a CNS drug candidate achieves therapeutic brain concentrations; researchers selecting a building block for SAR exploration must match the lipophilicity of the intended final compound series.
- [1] PubChem. (2024). Computed XLogP3 values for CID 18986257 (6-chloro-5-fluoro-3-methyl-1H-indole), CID 2773648 (6-chloro-5-fluoroindole), CID 22351503 (5-fluoro-3-methylindole), CID 11423783 (6-chloro-3-methylindole). National Center for Biotechnology Information. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. https://doi.org/10.1602/neurorx.2.4.541 View Source
